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molecular formula C14H25Br B8424352 1-Bromotetradec-1-yne CAS No. 13958-33-3

1-Bromotetradec-1-yne

Cat. No. B8424352
M. Wt: 273.25 g/mol
InChI Key: OQZQKNQZFBAMGF-UHFFFAOYSA-N
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Patent
US04208501

Procedure details

A 250 ml, three-necked, round bottom flask was fitted with mechanical stirrer, thermometer, addition funnel and means for providing nitrogen atmosphere. To the flask was added 41 ml (0.10 mole) of 2.4 M butyl lithium/hexane solution and 40 ml of anhydrous ether. The resulting mixture was stirred vigorously and 17.2 g (0.090 mole) of tetradecyne was added over a period of 25 min at -10° C. After stirring at -10° to -15° C. for an additional 35 min, the reaction mixture was cooled in a Dry Ice/acetone bath. About 16.0 g (0.10 mole) of bromine was added dropwise over a period of 90 min at -60° C. to -68° C. After stirring at -40° C. for an additional 40 min, the reaction mixture was poured into 100 ml of water. The resulting mixture was extracted twice with 50 ml portions of ether. The combined ethereal layers were washed twice with 50 ml portions of sodium bicarbonate solution, dried, and concentrated, resulting in 21.9 g (80% yield) of light yellow liquid. I.R. (film/neat) in cm-1 : 2230 (C≡C), 1470 (CH2), 720 [--(CH2)n --, n≥4].
Name
butyl lithium hexane
Quantity
41 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
17.2 g
Type
reactant
Reaction Step Two
Quantity
16 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([Li])CCC.CCCCCC.CCOCC.[CH:17]#[C:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH3:30].[Br:31]Br>O>[Br:31][C:17]#[C:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH3:30] |f:0.1|

Inputs

Step One
Name
butyl lithium hexane
Quantity
41 mL
Type
reactant
Smiles
C(CCC)[Li].CCCCCC
Name
Quantity
40 mL
Type
reactant
Smiles
CCOCC
Step Two
Name
Quantity
17.2 g
Type
reactant
Smiles
C#CCCCCCCCCCCCC
Step Three
Name
Quantity
16 g
Type
reactant
Smiles
BrBr
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was stirred vigorously
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 250 ml, three-necked, round bottom flask was fitted with mechanical stirrer
ADDITION
Type
ADDITION
Details
thermometer, addition funnel
CUSTOM
Type
CUSTOM
Details
for providing nitrogen atmosphere
STIRRING
Type
STIRRING
Details
After stirring at -10° to -15° C. for an additional 35 min
Duration
35 min
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled in a Dry Ice/acetone bath
STIRRING
Type
STIRRING
Details
After stirring at -40° C. for an additional 40 min
Duration
40 min
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted twice with 50 ml portions of ether
WASH
Type
WASH
Details
The combined ethereal layers were washed twice with 50 ml portions of sodium bicarbonate solution
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
resulting in 21.9 g (80% yield) of light yellow liquid

Outcomes

Product
Name
Type
Smiles
BrC#CCCCCCCCCCCCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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